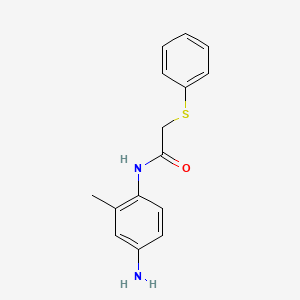

N-(4-amino-2-methylphenyl)-2-(phenylsulfanyl)acetamide

Description

N-(4-amino-2-methylphenyl)-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a methyl group, and a phenylsulfanyl group attached to an acetamide backbone

Properties

Molecular Formula |

C15H16N2OS |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-phenylsulfanylacetamide |

InChI |

InChI=1S/C15H16N2OS/c1-11-9-12(16)7-8-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18) |

InChI Key |

GMVXYWLZKCZZBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)CSC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-amino-2-methylphenol with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, catalytic hydrogenation; usually performed in ethanol or methanol under mild conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like triethylamine in an aprotic solvent such as acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

N-(4-amino-2-methylphenyl)-2-(phenylsulfanyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-(phenylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenylsulfanyl group can interact with hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

- N-(4-amino-2-methylphenyl)-2-(phenylthio)acetamide

- N-(4-amino-2-methylphenyl)-2-(phenylsulfinyl)acetamide

- N-(4-amino-2-methylphenyl)-2-(phenylsulfonyl)acetamide

Uniqueness

N-(4-amino-2-methylphenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its sulfinyl and sulfonyl analogs. The phenylsulfanyl group is less oxidized and can undergo further oxidation reactions, providing additional versatility in chemical synthesis and potential biological activity.

Biological Activity

N-(4-amino-2-methylphenyl)-2-(phenylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an amine group, a methyl group, and a phenylsulfanyl moiety, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the phenylsulfanyl group is hypothesized to enhance the compound's interaction with microbial targets.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Analog Compound A | Escherichia coli | TBD |

| Analog Compound B | Candida albicans | TBD |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis.

Case Study: In Vitro Anticancer Activity

In a study assessing its efficacy against human cancer cell lines, the compound demonstrated selective cytotoxicity towards melanoma and pancreatic cancer cells. The IC50 values were significantly lower compared to standard chemotherapeutics.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 5.0 | Apoptosis induction |

| PANC-1 (Pancreatic) | 7.5 | Cell cycle arrest at G2/M |

| HeLa (Cervical) | 15.0 | Inhibition of proliferation |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. The phenylsulfanyl group may enhance binding affinity, while the acetamide moiety contributes to solubility and stability.

Enzyme Inhibition Studies

Recent research has focused on the compound's ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.

Table 3: HDAC Inhibition Data

| Compound Name | HDAC Type | IC50 (nM) |

|---|---|---|

| This compound | HDAC1 | TBD |

| N-(4-amino-3-methylphenyl)-2-(phenylthio)acetamide | HDAC2 | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.